Benzyl 3-(iodomethyl)piperidine-1-carboxylate
Overview
Description
3-Iodomethyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the CAS number 405090-65-5 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 3-Iodomethyl-piperidine-1-carboxylic acid benzyl ester is C14H18INO2 . Its molar mass is 359.2 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Iodomethyl-piperidine-1-carboxylic acid benzyl ester are not detailed in the search results. Its molecular formula is C14H18INO2 and its molar mass is 359.2 g/mol .Scientific Research Applications
Asymmetric Synthesis and Piperidine Derivatives
4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, prepared from serine and terminal acetylenes, undergo Claisen rearrangement to produce piperidine derivatives when heated with butyl vinyl ether in the presence of Hg(OAc)2 and Et3N. This method offers a general route to optically pure piperidines with substituents alpha to nitrogen, serving as versatile intermediates for synthesizing a wide range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
Reactivity and Derivative Preparation
The preparation of 2,4-piperidinedione-3-carboxylic acid methyl ester via a Dieckmann reaction and its subsequent reactions, including decarbomethoxylation and alkylation, highlights the synthetic utility of piperidine derivatives. These compounds find applications in the synthesis of natural products and pharmacologically relevant compounds, demonstrating the chemical versatility of piperidine frameworks (Ibenmoussa et al., 1998).
Aminolysis of Esters and Carbamate Formation
Investigations into the aminolysis of various esters related to benzazole N-oxides and quaternary salts revealed the formation of carbamates through abnormal aminolysis, not only with secondary amines like piperidine but also with some primary amines. This process underscores the functional diversity achievable through reactions involving piperidine derivatives (Takahashi, Hashimoto, & Kanō, 1973).
Novel Building Blocks for Alkaloids
C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester has been explored as a chiral building block for piperidine-related alkaloids. Its synthesis and desymmetrization via intramolecular iodocarbamation emphasize the compound's potential in alkaloid synthesis, further highlighting the synthetic value of piperidine derivatives in accessing complex molecular architectures (Takahata et al., 2002).
Piperidine Derivatives in Medicinal Chemistry
The structural and stereochemical elucidation of piperidine derivatives, as seen in the X-ray diffraction study of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide derivatives, showcases the importance of such compounds in medicinal chemistry. The absolute configuration of these compounds aids in understanding their biological activities and designing new therapeutic agents (Peeters, Blaton, & Ranter, 1994).
Properties
IUPAC Name |
benzyl 3-(iodomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARLMRPBBKQASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729826 | |
Record name | Benzyl 3-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-65-5 | |
Record name | Benzyl 3-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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